molecular formula C19H31N3O2 B10887524 2-{4-[1-(4-Methoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol

2-{4-[1-(4-Methoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol

Cat. No.: B10887524
M. Wt: 333.5 g/mol
InChI Key: PGPRHZUVIOTWAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[1-(4-METHOXYBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL is a complex organic compound that features a piperazine ring substituted with a 4-methoxybenzyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[1-(4-METHOXYBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of 4-methoxybenzyl chloride with piperazine under basic conditions to form 1-(4-methoxybenzyl)piperazine . This intermediate is then reacted with 1-(2-chloroethyl)piperazine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-{4-[1-(4-METHOXYBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety can yield 2-{4-[1-(4-METHOXYBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ethanal or 2-{4-[1-(4-METHOXYBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ethanoic acid.

Scientific Research Applications

2-{4-[1-(4-METHOXYBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[1-(4-METHOXYBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The methoxybenzyl group may enhance the compound’s binding affinity and specificity for certain receptors .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxybenzyl)piperazine: Similar structure but lacks the ethanol moiety.

    4-Methoxybenzyl chloride: Used as a starting material in the synthesis of the target compound.

    4-Methoxybenzyl alcohol: Another related compound used in organic synthesis.

Uniqueness

2-{4-[1-(4-METHOXYBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL is unique due to its combination of a piperazine ring, a methoxybenzyl group, and an ethanol moiety. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C19H31N3O2

Molecular Weight

333.5 g/mol

IUPAC Name

2-[4-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol

InChI

InChI=1S/C19H31N3O2/c1-24-19-4-2-17(3-5-19)16-21-8-6-18(7-9-21)22-12-10-20(11-13-22)14-15-23/h2-5,18,23H,6-16H2,1H3

InChI Key

PGPRHZUVIOTWAI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.